
L-phenylalanine
Overview
Description
L-phenylalanine is an essential aromatic amino acid with the chemical formula C₉H₁₁NO₂. It is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. This compound is found naturally in the milk of mammals and is used in the manufacture of food and drink products. It is also sold as a nutritional supplement due to its role as a precursor to the neuromodulator phenethylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-phenylalanine can be synthesized through various methods. One common synthetic route involves the reaction of phenylacetaldehyde with hydrogen cyanide and ammonia to form phenylalanine . Another method includes the enzymatic hydrolysis of benzylhydantoins or the microbial degradation of Dthis compound .
Industrial Production Methods: Industrial production of phenylalanine often involves microbial fermentation. For example, genetically engineered strains of Escherichia coli can be used to produce phenylalanine from glucose. This method is advantageous due to its cost-effectiveness and high yield .
Chemical Reactions Analysis
Types of Reactions: L-phenylalanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylpyruvic acid.
Reduction: It can be reduced to form phenylethylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Esterification reactions typically involve thionyl chloride and lactic acid.
Major Products:
Oxidation: Phenylpyruvic acid.
Reduction: Phenylethylamine.
Substitution: this compound lactate.
Scientific Research Applications
Medical Applications
Phenylketonuria Management
L-phenylalanine plays a crucial role in the treatment of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase. Recent studies have explored innovative treatments, such as using genetically engineered probiotics to degrade excess phenylalanine in the gut. For instance, a study demonstrated that administering Lactobacillus reuteri expressing phenylalanine lyase significantly reduced blood phenylalanine levels in PKU model mice, suggesting a promising therapeutic approach for PKU management .
Diagnostic Tools
this compound is also utilized in diagnostic assays for PKU. A highly sensitive electrochemical biosensor was developed using a DNA aptamer specific to this compound. This biosensor showed excellent selectivity and stability, enabling the detection of this compound at low concentrations in human serum samples . Such advancements facilitate early diagnosis and monitoring of PKU, improving patient outcomes.
Nutritional and Food Industry Applications
Food Additive
In the food industry, this compound is used as a flavor enhancer and nutritional supplement. It is often added to protein-rich foods and dietary supplements to enhance taste and nutritional value. Its role in the Maillard reaction also contributes to flavor development in processed foods .
Dietary Supplements
this compound is marketed as a dietary supplement for its potential mood-enhancing effects. Research indicates that it may influence neurotransmitter production, particularly dopamine, which can affect mood and cognitive function . However, its use should be carefully monitored, especially in individuals with PKU.
Biochemical Research Applications
Metabolomic Studies
this compound is significant in metabolomic research, where it serves as a biomarker for various metabolic disorders. Studies employing nuclear magnetic resonance spectroscopy have utilized this compound to assess metabolic interactions between gut microbiota and host metabolism . This research aids in understanding the complex biochemical pathways involving amino acids and their impact on health.
Adsorption Studies
Research has focused on the adsorption properties of this compound on activated carbon derived from agricultural waste. A study investigated the kinetics and thermodynamics of this compound adsorption, revealing that activated carbons produced from date stones are effective adsorbents for this amino acid . This application not only highlights this compound's environmental significance but also offers potential solutions for amino acid recovery from waste streams.
Data Tables
Mechanism of Action
L-phenylalanine exerts its effects primarily through its role as a precursor in the synthesis of neurotransmitters. It is converted into tyrosine by the enzyme phenylalanine hydroxylase. Tyrosine is then further converted into dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation, alertness, and stress response .
Comparison with Similar Compounds
L-phenylalanine can be compared with other aromatic amino acids such as tyrosine and tryptophan:
Tyrosine: Like phenylalanine, tyrosine is involved in the synthesis of neurotransmitters. tyrosine is not an essential amino acid as it can be synthesized from phenylalanine.
This compound is unique due to its role as a precursor for multiple neurotransmitters and its involvement in various metabolic pathways .
Biological Activity
L-Phenylalanine (L-Phe) is an essential aromatic amino acid that plays a crucial role in human metabolism and has various biological activities. It is a precursor to several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine. This article explores the biological activity of this compound, including its antioxidant, anticancer, and metabolic effects, supported by relevant research findings and case studies.
1. Antioxidant and Anticancer Activities
Recent studies have highlighted the antioxidant properties of this compound derivatives. For instance, research on this compound and L-tyrosine ester hydrochlorides demonstrated significant antioxidant activity, with potential applications in preventing oxidative stress-related diseases. The study found that these compounds exhibited cytotoxic effects against cancer cells, suggesting their utility in cancer therapy .
Table 1: Biological Activities of this compound Derivatives
2. Metabolic Effects
This compound has been shown to influence metabolic processes, particularly in appetite regulation and glucose homeostasis. A study conducted on rodents demonstrated that oral administration of L-Phe resulted in reduced food intake and body weight, indicating its potential role as an appetite suppressant. The mechanism involves the stimulation of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are known to promote satiety .
Case Study: Appetite Regulation through L-Phe
In a controlled experiment with diet-induced obese mice, chronic administration of L-Phe led to significant reductions in food intake and improved glucose tolerance. The anorectic effects were mediated through calcium-sensing receptors (CaSR), highlighting a novel pathway for potential obesity treatments .
3. Clinical Trials and Safety
Clinical trials assessing the safety of graded oral supplementation with this compound have shown it to be well-tolerated among healthy adults. Participants receiving doses up to 12 g/day exhibited minor changes in serum electrolytes but no significant adverse events were reported . This suggests that L-Phe supplementation could be safe for broader applications.
Table 2: Summary of Clinical Trial Findings
4. Implications for Phenylketonuria (PKU)
This compound is critical in the context of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine due to a deficiency in phenylalanine hydroxylase. Case studies indicate that dietary management is essential for PKU patients to prevent toxic accumulation of phenylalanine, which can lead to severe neurological damage . Innovative dietary formulas such as PKU Periflex have been developed to manage phenylalanine intake effectively.
Q & A
Basic Research Questions
Q. What are the primary synthesis routes for L-phenylalanine in academic research, and how are they experimentally validated?
this compound is synthesized via chemical routes (e.g., Erlenmeyer-Plöchl condensation) or microbial fermentation using engineered strains like Escherichia coli and Corynebacterium glutamicum. Chemical methods involve protecting-group strategies and enzymatic resolution to ensure enantiomeric purity, while microbial fermentation leverages metabolic pathways (e.g., the shikimate pathway). Experimental validation includes HPLC analysis for yield quantification and isotopic labeling (e.g., deuterated media) to track pathway efficiency .
Q. How do researchers measure this compound solubility in aqueous-organic systems, and what factors influence crystallization?
Solubility is determined gravimetrically or via UV-Vis spectroscopy in methanol-water mixtures across temperatures (293–322 K). Supersaturation thresholds are identified using polythermal methods, with metastable zone widths quantified to optimize crystallization. Additives like L-tyrosine modulate crystal morphology, shifting stability between anhydrous and monohydrate forms depending on termination temperature (e.g., <35°C favors monohydrate) .
Q. What enzymatic assays are used to study this compound’s role in metabolic pathways, such as aroma compound synthesis?
Alcohol dehydrogenase (ADH) and alcohol acyltransferase (AAT) activities are measured spectrophotometrically using NADH oxidation (ADH) or esterification rates (AAT). For example, in apple vinegar fermentation, this compound (8 g/L) enhances AAT activity, promoting acetic acid-2-phenylethyl ester synthesis. Inactivation of competing pathways (e.g., esterase inhibition) is validated via knockout mutants .
Advanced Research Questions
Q. How can flux variability analysis (FVA) resolve metabolic bottlenecks in this compound-producing E. coli strains?
FVA integrates metabolomics data (e.g., acetate, tyrosine, and this compound concentrations) with genome-scale models to identify flux uncertainties. For instance, malate consumption variability in the TCA cycle is addressed by deleting maeA (malic enzyme) to redirect carbon flux toward this compound. MFA (metabolic flux analysis) confirms increased PEP availability for the shikimate pathway .
Q. What strategies improve enantioselective resolution of D/L-phenylalanine using immobilized enzymes?
Phenylalanine ammonia-lyase (PAL) is immobilized on mesoporous silica (MCM-41) via adsorption, achieving >90% enantiomeric excess (ee) for D-phenylalanine. HPLC with a chiral mobile phase (L-Pro-Cu(II) complex) monitors conversion kinetics. Residence time optimization in continuous reactors enhances productivity (0.35 g/L/min) while minimizing byproduct formation .
Q. How do interfacial ionization states of this compound impact its reactivity in heterogeneous systems?
IRRAS (infrared reflection-absorption spectroscopy) reveals that surface this compound molecules deprotonate at lower bulk pH than in solution, indicating a reduced pKa at the air-water interface. This is critical for catalytic reactions in atmospheric aerosols or prebiotic chemistry, where surface hydroxide enrichment accelerates deamination .
Q. What computational models predict this compound crystallization kinetics under additive modulation?
Population balance models incorporate nucleation/growth rates influenced by additives like L-tyrosine. Parameters are derived from in-situ ATR-FTIR and particle size distribution data. For example, simulations show that 0.1% w/w L-tyrosine shifts crystal growth from diffusion-limited to surface-integration-controlled mechanisms .
Q. Methodological Guidance Table
Properties
IUPAC Name |
(2S)-2-amino-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Record name | L-PHENYLALANINE | |
Source | CAMEO Chemicals | |
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Record name | phenylanine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/L-Phenylalanine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-15-5 | |
Record name | Poly(L-phenylalanine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25191-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4040763 | |
Record name | L-Phenylalanine | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
L-phenylalanine is an odorless white crystalline powder. Slightly bitter taste. pH (1% aqueous solution) 5.4 to 6. (NTP, 1992), Solid; [Merck Index] White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, Colourless or white platelike crystals or crystalline powder; odourless | |
Record name | L-PHENYLALANINE | |
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Record name | Phenylalanine | |
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Record name | L-Phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
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Record name | L-Phenylalanine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1418/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
563 °F at 760 mmHg (sublimes) (NTP, 1992) | |
Record name | L-PHENYLALANINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20890 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
10 to 50 mg/mL at 77 °F (NTP, 1992), Monoclinic leaflets or prisms from water or alchol, sweetish taste. Decomposes at 271-273 °C. Sublimes in vacuo. pK1 = 2.58; pK2 = 9.24. Solubility in water (g/L): 9.97 at 0 °C; 14.11 at 25 °C; 21.87 at 50 °C; 37.08 at 75 °C; 68.9 at 100 °C /Phenylalanine DL-form/, Insoluble in ethanol, ethyl ether, benzene, acid, Very slightly sol in methanol, ethanol, Solubility in water (g/L): 19.8 at 0 °C; ... 44.3 at 50 °C; 66.2 at 75 °C; 99.0 at 100 °C, In water, 2.64X10+4 mg/L at 25 °C, 26.9 mg/mL, Soluble in water; Slightly soluble in dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |
Record name | L-PHENYLALANINE | |
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Record name | Phenylalanine | |
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Record name | (L)-Phenylalanine | |
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Record name | L-Phenylalanine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |
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Record name | L-Phenylalanine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1418/ | |
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Vapor Pressure |
0.00000005 [mmHg] | |
Record name | Phenylalanine | |
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Mechanism of Action |
The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. The mechanism of L-phenylalanine's possible antivitiligo activity is not well understood. It is thought that L-phenylalanine may stimulate the production of melanin in the affected skin, Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/ | |
Record name | Phenylalanine | |
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Record name | (L)-Phenylalanine | |
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Color/Form |
Prisms form water, Monoclinic plates, leaflets from warm concentrated aqueous solution; hydrated needles from dilute solutions | |
CAS No. |
63-91-2 | |
Record name | L-PHENYLALANINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20890 | |
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Record name | L-Phenylalanine | |
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Record name | Phenylalanine [USAN:USP:INN:JAN] | |
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Record name | L-Phenylalanine | |
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Record name | L-Phenylalanine | |
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Record name | 3-phenyl-L-alanine | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1825 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
541 °F (decomposes) (NTP, 1992), 283 °C decomposes, 283 °C | |
Record name | L-PHENYLALANINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20890 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Phenylalanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00120 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-Phenylalanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1825 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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